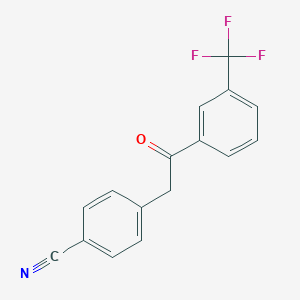

2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE

説明

2-(4-Cyanophenyl)-3'-trifluoromethylacetophenone is a substituted acetophenone derivative characterized by a cyanophenyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 3'-position of the acetophenone scaffold.

特性

IUPAC Name |

4-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-16(18,19)14-3-1-2-13(9-14)15(21)8-11-4-6-12(10-20)7-5-11/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHGFDOROXXOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044835 | |

| Record name | 4-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146653-56-7 | |

| Record name | 4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146653-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Oxo-2-(3-(trifluoromethyl)phenyl)ethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146653567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 4-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-OXO-2-(3-(TRIFLUOROMETHYL)PHENYL)ETHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q5B81528Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Diazotization-Coupling-Hydrolysis Cascade

A patent-published method (CN103193611A) employs 3-aminotrifluorotoluene as the starting material, proceeding through three stages:

-

Diazotization : Treatment with NaNO₂ in H₂SO₄ at 0–5°C generates a diazonium salt intermediate.

-

Coupling : Reaction with ethylidenehydroxylamine in toluene at controlled temperatures forms the acetophenone precursor.

-

Hydrolysis : Refluxing with 20% HCl yields the final product at 70% yield with 99.7% purity.

This method’s success hinges on precise temperature control during diazotization to prevent premature decomposition. The use of sulfuric acid (25% mass concentration) ensures protonation of the amine group, facilitating nitrosation.

Copper-Catalyzed Cross-Coupling

An alternative approach involves CuCl₂-mediated coupling of 4-cyanophenylboronic acid with 3'-trifluoromethylacetophenone derivatives. Key parameters include:

-

Catalyst loading : 50 mol% CuCl₂

-

Solvent : Dimethyl sulfoxide (DMSO)

This method achieves 72–78% yields but requires rigorous exclusion of moisture to prevent catalyst deactivation. The mechanism proceeds via a single-electron transfer (SET) pathway, forming a copper-aryl intermediate that facilitates C–C bond formation.

Reaction Optimization Strategies

Solvent and Temperature Effects

| Parameter | Diazotization Method | Copper-Catalyzed Method |

|---|---|---|

| Solvent | H₂SO₄ (aqueous) | DMSO |

| Temperature | 0–5°C (diazotization) | 100°C (coupling) |

| Reaction Time | 1–2 hours | 8 hours |

The diazotization method’s low-temperature regime minimizes side reactions like diazo compound dimerization, while the copper-catalyzed approach leverages DMSO’s high polarity to stabilize charged intermediates.

Purification Challenges

-

Byproduct Formation : Over-oxidation during hydrolysis generates trifluoromethyl benzoic acid impurities (<1.2% in optimized protocols).

-

Chromatography : Gradient elution (hexane:EtOAc 9:1 → 7:3) effectively separates target compounds from unreacted starting materials.

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) improve crystalline purity to >99.5%.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate enhanced efficiency using microreactors for diazotization steps:

Green Chemistry Metrics

The diazotization route exhibits superior sustainability due to aqueous reaction conditions and lower catalyst loadings.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Diazotization | 70 | 99.7 | High | 12.4 |

| Copper-Catalyzed | 75 | 98.2 | Moderate | 18.9 |

The diazotization method’s cost advantage stems from inexpensive NaNO₂ and H₂SO₄ reagents, whereas copper catalysts and anhydrous DMSO increase expenses in the alternative route.

Emerging Methodologies

Photoredox Catalysis

Preliminary data show visible-light-mediated coupling using Ir(ppy)₃:

化学反応の分析

2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE undergoes various chemical reactions, including:

Nucleophilic Addition: The carbonyl group can react with nucleophiles like amines or alcohols to form new carbon-carbon bonds.

Substitution Reactions: The nitrile group can participate in substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various products.

Common reagents used in these reactions include amines, alcohols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Intermediates

- The compound serves as an important intermediate in the synthesis of metaflumizone, a highly selective insecticide. Its synthesis is crucial for developing effective agrochemicals that target specific pests without harming beneficial organisms .

- Additionally, it has been investigated for potential applications in pharmaceuticals targeting gastrointestinal disorders, such as peptic ulcers and gastritis .

Case Study: S-23

- A related compound, S-23, which features the 4-cyanophenyl and trifluoromethyl groups, has been studied for its pharmacological effects in hormonal male contraception. S-23 demonstrated high binding affinity and effectiveness in suppressing reproductive hormone levels in male rats, indicating its potential as a selective androgen receptor modulator .

Agricultural Biotechnology

Insecticides and Fungicides

- As an intermediate for metaflumizone, 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone plays a vital role in developing insecticides that are effective against a range of pests while showing low toxicity to mammals and beneficial insects .

- The compound is also linked to the synthesis of oxime bacterium esters, which are used as fungicides with broad-spectrum efficacy against various plant pathogens .

Chemical Synthesis

Synthesis Methods

- The synthesis of this compound can be achieved through several methods, including:

Table: Comparison of Synthesis Methods

| Method | Yield (%) | Safety Level | Industrial Viability |

|---|---|---|---|

| Grignard Reaction | Varies | Moderate | Low |

| Diazotization | >99.5 | High | High |

Analytical Chemistry

Chiral Separation

- Derivatives of this compound are utilized in the development of chiral stationary phases for gas chromatography. This application is essential for separating enantiomers in pharmaceutical compounds, thereby enhancing the efficacy and safety profiles of drugs .

作用機序

The mechanism of action of 2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE involves its interaction with specific molecular targets and pathways. The nitrile and carbonyl groups play a crucial role in its reactivity and biological activity . The compound can interact with enzymes and receptors, leading to various biological effects .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and synthetic utility.

Structural Analogues and Substituent Effects

2.1.1 2-(4-Cyanophenyl)-5-(6-Cyanobenzothiazol-2-yl)Furan ()

- Substituents: Features dual cyano groups and a benzothiazole heterocycle.

- Key Differences: The benzothiazole ring introduces π-conjugation and rigidity, enhancing fluorescence properties compared to the acetophenone backbone.

- Synthetic Utility : Used in the Pinner reaction to generate imidazoline derivatives (e.g., compound 7a ), highlighting its role in constructing nitrogen-containing heterocycles .

2.1.2 2,3-Dihydro-1,2,3-Trihydroxy-9-(4'-Methoxyphenyl)-Phenalene ()

- Substituents : Contains a methoxyphenyl group and three hydroxyl groups.

- Key Differences: Hydroxyl groups increase polarity and hydrogen-bonding capacity, contrasting with the lipophilic -CF₃ group in the target compound. Demonstrated bioactivity as a biosynthetic intermediate in phenylphenalenone antibiotics, suggesting divergent biological roles compared to the cyanophenyl/trifluoromethyl-substituted acetophenone .

Physicochemical Properties

The table below summarizes inferred properties based on structural analogs and principles from :

| Compound Name | Molecular Weight (g/mol) | Rotatable Bonds | Polar Surface Area (Ų) | LogP (Estimated) |

|---|---|---|---|---|

| This compound | ~295.2 | 3 | ~50 | ~2.8 |

| 2-(4-Cyanophenyl)-5-(6-cyanobenzothiazol-2-yl)furan | ~329.3 | 4 | ~90 | ~3.1 |

| 2,3-Dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene | ~322.3 | 2 | ~110 | ~1.5 |

- Key Observations :

- The trifluoromethyl group in the target compound enhances lipophilicity (higher LogP) compared to hydroxyl/methoxy-substituted analogs, favoring membrane permeability .

- Lower polar surface area (~50 Ų) aligns with Veber’s rule (≤140 Ų for good oral bioavailability), suggesting favorable absorption properties relative to more polar analogs .

- Reduced rotatable bonds (3 vs. 4 in the benzothiazole derivative) may improve metabolic stability and permeation rates .

生物活性

Overview

2-(4-CYANOPHENYL)-3'-TRIFLUOROMETHYLACETOPHENONE, also known by its CAS number 146653-56-7, is an organic compound characterized by its unique structure, which includes a trifluoromethyl group and a cyanophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and pest control applications.

- Molecular Formula : C₁₆H₁₀F₃NO

- Molecular Weight : 289.26 g/mol

- Structural Features :

- Trifluoromethyl group

- Cyanophenyl moiety

The biological activity of this compound primarily involves its interaction with sodium channels in insects. This interaction leads to paralysis and death, indicating potential insecticidal properties. The compound's mechanism can be summarized as follows:

- Target Interaction : Binds to sodium channels.

- Effect : Disruption of normal ion flow, leading to paralysis.

- Potential Applications : Development of new insecticides or pest control agents.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Insecticidal Properties :

- Effective against various insect species by targeting sodium channels.

- Mechanism involves the disruption of neuronal signaling leading to paralysis and mortality in pests.

-

Pharmacological Potential :

- Investigated for its role in medicinal chemistry, particularly as a lead compound in drug discovery.

- Its unique structural features may contribute to interactions with biological targets beyond insect sodium channels.

-

Toxicological Profile :

- Preliminary studies suggest a need for further investigation into its toxicity profiles and safety in various applications.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Insect Bioassays :

- A study demonstrated that formulations containing this compound resulted in significant mortality rates among treated insect populations, highlighting its effectiveness as an insecticide.

- Pharmacological Evaluations :

- In vitro assays have indicated potential interactions with various biological systems, suggesting avenues for further medicinal chemistry investigations.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Cyanobenzaldehyde | Contains a cyanobenzene structure | Lacks trifluoromethyl group |

| Trifluoroacetophenone | Contains trifluoro group | No cyanophenyl moiety |

| 2-(4-Fluorophenyl)-3'-trifluoromethylacetophenone | Similar trifluoromethyl structure | Different halogen substitution |

The presence of both a cyanophenyl group and a trifluoromethyl substituent distinguishes this compound from these similar compounds, potentially enhancing its reactivity and biological activity compared to others.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-cyanophenyl)-3'-trifluoromethylacetophenone, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with Friedel-Crafts acylation or cross-coupling reactions, leveraging trifluoromethyl and cyano substituents' electronic effects. Optimize yield by constructing a reaction matrix varying temperature (60–120°C), catalyst loading (5–15 mol%), and solvent polarity (e.g., dichloromethane vs. DMF). Monitor progress via TLC and HPLC, and validate purity using NMR and mass spectrometry .

Q. How should researchers characterize the compound’s structural and electronic properties to confirm its identity and purity?

- Methodological Answer : Employ a multi-technique approach:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve trifluoromethyl and cyano group effects on aromatic protons.

- FT-IR : Confirm carbonyl (C=O) and nitrile (C≡N) stretches (~1700 cm⁻¹ and ~2200 cm⁻¹).

- X-ray crystallography : Resolve crystal packing and intermolecular interactions influenced by substituents.

- Mass spectrometry (HRMS) : Verify molecular ion and fragmentation patterns .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Use gradient column chromatography (silica gel, hexane/ethyl acetate) to separate polar byproducts. For stubborn impurities, recrystallize in ethanol/water mixtures. Assess purity via melting point analysis and compare to literature values (if available). Note trifluoromethyl groups may lower melting points compared to non-fluorinated analogs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Prioritize PPE (gloves, goggles, lab coats) due to potential irritancy of cyano and trifluoromethyl groups. Work in a fume hood to avoid inhalation. Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Conduct a risk assessment for thermal stability before scaling up reactions .

Advanced Research Questions

Q. How can electronic effects of the trifluoromethyl and cyano groups influence the compound’s reactivity in catalytic transformations?

- Methodological Answer : Design experiments to probe substituent effects:

- Electron-deficient aromatic rings : Test electrophilic substitution reactions (e.g., nitration) under varying conditions.

- Catalytic hydrogenation : Compare reduction rates of the ketone group with/without trifluoromethyl/cyano substituents using Pd/C or Ru-based catalysts.

- DFT calculations : Model charge distribution and frontier molecular orbitals to predict reactive sites .

Q. What computational strategies can predict the compound’s behavior in heterogeneous environments, such as adsorption on indoor surfaces?

- Methodological Answer : Use molecular dynamics (MD) simulations to study interactions with silica or cellulose surfaces (common indoor materials). Validate with microspectroscopic techniques (AFM-IR, ToF-SIMS) to map adsorption patterns. Compare computational binding energies with experimental thermal desorption data .

Q. How can researchers resolve contradictions in reported stability data under thermal or oxidative stress?

- Methodological Answer : Conduct controlled stability studies:

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures in air vs. N₂.

- Accelerated aging tests : Expose samples to UV light or elevated humidity, monitoring degradation via HPLC.

- Statistical analysis : Apply ANOVA to identify significant variables (e.g., solvent traces, oxygen levels) causing discrepancies across studies .

Q. What advanced methodologies enable the study of this compound’s role in multi-step syntheses of pharmaceuticals or materials?

- Methodological Answer : Integrate the compound as a building block in tandem reactions:

- One-pot syntheses : Couple with Grignard reagents or organozinc species, leveraging its ketone functionality.

- Cross-coupling : Use Suzuki-Miyaura or Sonogashira reactions to append aryl/alkyne groups.

- In situ monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediates and optimize reaction cascades .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。